Plerixafor is used in the field of oncology, particularly in the treatment of certain types of cancer .
Application: Plerixafor is a novel mobilization agent that is absorbed quickly after subcutaneous injection and provides a sustained increase in circulating CD34+ cells for 10–18 hours . It is used in combination with granulocyte colony-stimulating factor (G-CSF) to mobilize stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin’s lymphoma (NHL) or multiple myeloma (MM) .
Method of Application: Plerixafor is administered subcutaneously at a recommended dose of 0.24 mg/kg . It is used in combination with G-CSF for stem cell mobilization .
Results or Outcomes: The use of Plerixafor has shown to enhance hematopoietic stem-cell mobilization and collection before autologous stem cell transplantation (ASCT) for patients .
Plerixafor plays a significant role in the field of stem cell research, particularly in stem cell mobilization .
Application: Plerixafor is used to mobilize, or move, stem cells from the bone marrow to the bloodstream in some patients with non-Hodgkin’s lymphoma or multiple myeloma .
Method of Application: Plerixafor is used in combination with a granulocyte-colony stimulating factor (G-CSF) before an autologous stem cell transplant .
Plerixafor is used in the treatment of multiple myeloma .
Application: Plerixafor is used in combination with G-CSF and chemotherapy for the treatment of multiple myeloma .
Method of Application: Plerixafor is administered subcutaneously and is used in combination with G-CSF and chemotherapy for the treatment of multiple myeloma .
Results or Outcomes: The use of Plerixafor has shown to enhance the mobilization of hematopoietic stem cells, thereby improving the outcomes of autologous stem cell transplantation in patients with multiple myeloma .
Plerixafor is used in combination with radiotherapy for the treatment of certain types of cancer .
Application: Plerixafor is used in combination with radiotherapy for the treatment of patient-derived cervix cancer xenograft models .
Method of Application: Plerixafor is administered either concurrently with or subsequent to radiotherapy and chemotherapy .
Results or Outcomes: The use of Plerixafor has shown to inhibit myeloid cell recruitment and improve the radioresponse in patient-derived cervix cancer xenograft models .
Plerixafor is used in the treatment of hematologic malignancies .
Application: Plerixafor is used in combination with total body irradiation-based myeloablative conditioning for allogeneic hematopoietic stem cell transplantation .
Method of Application: Plerixafor is given subcutaneously 8 hours before total body irradiation and chemotherapeutic agents .
Results or Outcomes: Plerixafor was successfully escalated to the maximum dose (0.72 mg/kg) without dose-limiting toxicities. All patients achieved neutrophil engraftment and 5 were alive in remission at a follow-up after 30–40 months .
Plerixafor is used in the inhibition of myeloid cell recruitment .
Application: Plerixafor inhibits the binding of stromal cell-derived factor 1 (SDF-1a / CXCL12) to its receptor on CD11b+ monocytes, inhibiting vasculogenesis and tumor recurrence in preclinical models .
Plerixafor is used in the field of oncology, particularly in autologous stem-cell transplantation .
Application: Plerixafor is a novel mobilization agent that is absorbed quickly after subcutaneous injection and provides a sustained increase in circulating CD34+ cells for 10–18 hours . It is used in combination with granulocyte colony-stimulating factor (G-CSF) to mobilize stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with hematologic malignancies .
Plerixafor is used in the mobilization of myeloma patients .
Application: Plerixafor is successfully integrated into both growth factor-only and cyclophosphamide and growth factor mobilization strategies with significantly reducing the mobilization failure rate in myeloma patients .
Method of Application: Plerixafor is used in combination with a granulocyte-colony stimulating factor (G-CSF) before an autologous stem cell transplant .
Results or Outcomes: Plerixafor has been shown to successfully mobilize the majority of patients who previously failed to mobilize with either growth factor alone or in combination with chemotherapy .
Plerixafor is used for peripheral blood stem cell (PBSC) mobilization in autologous stem cell transplantation (A-SCT) .
Application: Plerixafor was approved in Japan in 2016 for peripheral blood stem cell (PBSC) mobilization in autologous stem cell transplantation (A-SCT) .
Method of Application: Plerixafor is administered subcutaneously and is used in combination with G-CSF for stem cell mobilization .
Results or Outcomes: The use of Plerixafor has shown to enhance the mobilization of hematopoietic stem cells, thereby improving the outcomes of autologous stem cell transplantation in patients .
Plerixafor is a small molecular weight compound, specifically a bicyclam derivative, with the chemical formula C₂₈H₅₄N₈ and a molecular weight of 502.79 g/mol. It is primarily known for its role as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and is used in clinical settings to mobilize hematopoietic stem cells from the bone marrow into peripheral blood for collection and transplantation. Plerixafor is typically administered subcutaneously and is characterized by its white to off-white crystalline solid form, which is hygroscopic and has a melting point of approximately 131.5°C .
Plerixafor functions by blocking the CXCR4 chemokine receptor, a protein on hematopoietic stem cells (HSCs) that keeps them anchored within the bone marrow [, ]. By inhibiting CXCR4, Plerixafor disrupts this anchoring mechanism, causing HSCs to migrate into the peripheral blood for easier collection before transplantation [].
Plerixafor acts by inhibiting the binding of its ligand, stromal cell-derived factor-1 alpha (SDF-1α), to the CXCR4 receptor. This inhibition disrupts the signaling pathways that normally anchor hematopoietic stem cells in the bone marrow, facilitating their mobilization into the bloodstream. The compound forms chelate complexes with bivalent metal ions, particularly zinc, which enhances its biological activity .
Plerixafor's primary biological action involves blocking CXCR4, a receptor crucial for the homing and retention of hematopoietic stem cells in the bone marrow. By inhibiting this receptor, plerixafor induces leukocytosis and increases circulating levels of CD34+ hematopoietic progenitor cells. The peak mobilization of these cells typically occurs between 6 to 14 hours post-administration, especially when used in conjunction with granulocyte-colony stimulating factor (G-CSF) to enhance efficacy .
The synthesis of plerixafor involves several steps:
Plerixafor is primarily used in:
Plerixafor's interactions have been extensively studied:
Plerixafor shares similarities with several compounds that also target chemokine receptors or are involved in stem cell mobilization. Here are some notable examples:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Mozobil | CXCR4 antagonist | Specifically designed for stem cell mobilization |
| Maraviroc | CCR5 antagonist | Primarily used in HIV treatment |
| AMD3100 | CXCR4 antagonist | Similar mechanism but different structural properties |
| Tocilizumab | IL-6 receptor antagonist | Used primarily in autoimmune diseases |
Plerixafor's unique bicyclam structure allows it to effectively target CXCR4, distinguishing it from other compounds that may act on different receptors or pathways .
Plerixafor is a symmetrical bicyclam that engages the transmembrane binding crevice of the C-X-C motif chemokine receptor 4 through a triad of acidic residues—Aspartate 171, Aspartate 262 and Glutamate 288—forming salt bridges and cation–π interactions that anchor the ligand deep within the major pocket of the receptor [1] [2] [3]. Cryogenic electron microscopy of the antagonist–receptor complex has revealed that one cyclam ring occupies the major sub-pocket while the second stabilises an outward rotation of Transmembrane Helix 6, a conformation incompatible with guanine nucleotide-binding protein activation [4] [5].
| Table 1 Receptor-level interaction parameters for plerixafor | Experimental system | Quantitative value | Reference |
|---|---|---|---|
| Half-maximal inhibitory concentration for displacement of radiolabelled stromal cell-derived factor-1 alpha | CCRF-CEM lymphoblasts | 651 nanomoles per litre | 25 |
| Half-maximal inhibitory concentration for blockade of chemotaxis toward stromal cell-derived factor-1 alpha | Multiple myeloma cell line, Transwell | 44 nanomoles per litre | 23 |
| Half-maximal inhibitory concentration for receptor–ligand binding after nickel complexation of one cyclam ring | Site-directed mutant receptor, radioligand assay | 13 nanomoles per litre (≈ 50-fold affinity gain) | 41 |
| Negative logarithm of half-maximal inhibitory concentration for inhibition of guanine nucleotide-binding protein signalling | Human embryonic kidney 293 cells | 6.7 (≈ 0.2 micromoles per litre) | 1 |
| Negative logarithm of half-maximal effective concentration for beta arrestin recruitment (partial agonism) | Human embryonic kidney 293 cells | 6.8 (≈ 0.16 micromoles per litre); efficacy ≈ 30 percent of native ligand | 1 |
The affinity profile is highly sensitive to the electronegative environment of Aspartate 262; substitution of this residue abolishes the metal-ion-supported gain in binding energy as well as antiviral potency [6] [3]. Molecular docking and mutagenesis place Tryptophan 94 and Tyrosine 116 as aromatic caps that contact the phenylenebis-methylene linker, further stabilising the complex [1].
By occupying the ligand pocket, plerixafor prevents the endogenous chemokine stromal cell-derived factor-1 alpha from tethering haematopoietic and immune cells to the bone-marrow niche. This interruption rapidly elevates circulating progenitor and mature leucocyte populations; in healthy volunteers the concentration of cluster-of-differentiation 34–positive progenitors peaks between six and nine hours after a single administration, remaining above baseline for approximately eighteen hours [7]. In relapsed acute myeloid leukaemia, a two-fold mobilisation of blast cells into the peripheral blood was documented within six hours of adjunctive plerixafor, confirming effective disruption of the chemokine gradient in malignant tissue [8].
| Table 2 Antagonist activity against stromal cell-derived factor-1 alpha–dependent functions | Biological read-out | Half-maximal inhibitory concentration | Reference |
|---|---|---|---|
| Guanosine-5′-triphosphate binding to recombinant receptor membranes | 27 nanomoles per litre | 29 | |
| Intracellular calcium flux in CCRF-CEM cells | 572 nanomoles per litre | 25 | |
| Transwell chemotaxis of CCRF-CEM cells | 51 nanomoles per litre | 29 | |
| Reversal of bone-marrow to blood stromal cell-derived factor-1 alpha gradient in vivo (relative change) | ≈ 90 percent reversal within two hours | 1 |
Functional antagonism extends beyond progenitor mobilisation. In animal models of ischemia–reperfusion kidney injury, chemokine blockade reduced intrarenal interleukin-6 and neutrophil infiltration, thereby ameliorating both acute dysfunction and later fibrotic remodeling [9].
Plerixafor exerts a distinctive signalling bias. It is a neutral antagonist of the canonical guanine nucleotide-binding protein pathway yet acts as a moderate agonist for beta arrestin recruitment [10] [11]. This bias maintains receptor phosphorylation and constitutive internalisation, curtailing surface receptor density even in the continued presence of stromal cell-derived factor-1 alpha [10]. The result is sustained suppression of chemotactic signalling while avoiding rapid antagonist tolerance observed with purely competitive inhibitors.
| Table 3 Downstream pathway effects elicited by plerixafor | Pathway component | Direction of modulation | Quantitative index | Reference |
|---|---|---|---|---|
| Guanine nucleotide-binding protein activation (inhibition) | Complete antagonism; negative logarithm of half-maximal inhibitory concentration 6.7 | 1 | ||
| Beta arrestin-2 recruitment (partial agonism) | Approximate maximal effect 30 percent of native ligand; negative logarithm of half-maximal effective concentration 6.8 | 1 | ||
| Extracellular signal-regulated kinase phosphorylation | Blocked via guanine nucleotide-binding protein inhibition but partially sustained through beta arrestin coupling | 1 | ||
| Receptor internalisation | Maintained at near-constitutive rates despite absence of ligand | 22 |
The biased profile is clinically significant: receptor down-regulation and gradient reversal underlie the superior mobilisation of haematopoietic progenitors compared with higher-affinity, purely competitive antagonists such as mavorixafor [10] [1]. Moreover, repeated receptor blockade does not provoke the tachyphylaxis typical of orthosteric inhibitors, allowing sustained efficacy in chronic investigational settings such as WHIM (warts, hypogammaglobulinaemia, infections, myelokathexis) syndrome and allogeneic transplantation [12] [13].
Irritant